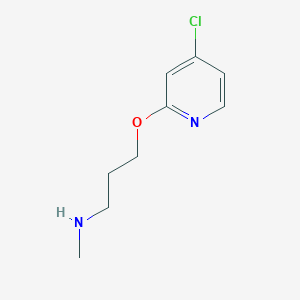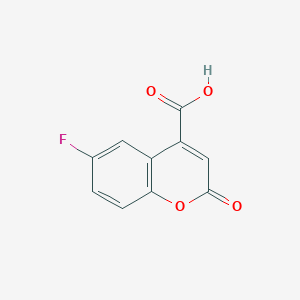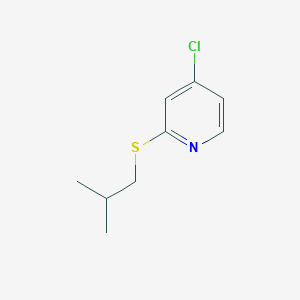
7-Ethoxy-6-fluoro-2-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-6-fluoro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The structure of this compound consists of a quinoxaline core with ethoxy, fluoro, and methyl substituents at positions 7, 6, and 2, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 6-fluoro-2-methyl-1,2-diaminobenzene with ethyl glyoxylate under acidic conditions to yield the desired quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-6-fluoro-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are employed under various conditions (e.g., Lewis acids, bases).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, alkylated, and acylated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-6-fluoro-2-methylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-6-fluoro-2-methylquinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting essential metabolic pathways in bacteria or fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-Fluoroquinoxaline: Lacks the ethoxy and methyl substituents.
2-Methylquinoxaline: Lacks the ethoxy and fluoro substituents.
Uniqueness
7-Ethoxy-6-fluoro-2-methylquinoxaline is unique due to its specific combination of substituents, which can enhance its pharmacological properties and chemical reactivity compared to other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C11H11FN2O |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
7-ethoxy-6-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C11H11FN2O/c1-3-15-11-5-10-9(4-8(11)12)13-6-7(2)14-10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
ITHSDWLQUIUHEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=C(C=N2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)


![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)




